5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole

Description

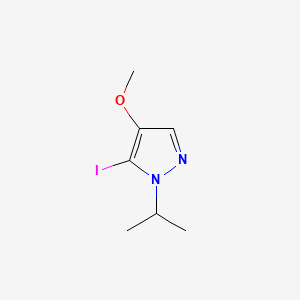

5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole is a substituted pyrazole derivative characterized by a methoxy group at position 4, an iodine atom at position 5, and an isopropyl group at the N1 position. Pyrazoles are heterocyclic aromatic compounds with a five-membered ring containing two adjacent nitrogen atoms. The iodine atom enhances molecular weight and polarizability, while the methoxy group contributes to polarity and hydrogen-bonding capacity.

Properties

Molecular Formula |

C7H11IN2O |

|---|---|

Molecular Weight |

266.08 g/mol |

IUPAC Name |

5-iodo-4-methoxy-1-propan-2-ylpyrazole |

InChI |

InChI=1S/C7H11IN2O/c1-5(2)10-7(8)6(11-3)4-9-10/h4-5H,1-3H3 |

InChI Key |

FFWVWHPHJRRETO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=C(C=N1)OC)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole typically involves the cyclocondensation of appropriate hydrazines with carbonyl compounds. One common method includes the reaction of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the use of enaminones, hydrazines, and DMSO in the presence of Selectfluor .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is synthesized in large quantities using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Industry: The compound is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their properties:

Key Observations :

Physicochemical Properties

- Molecular Weight : The main compound (266.08 g/mol) is heavier than the methyl-substituted analog (250.08 g/mol ) due to the oxygen atom in the methoxy group.

- Polarity : The methoxy group increases dipole moment, which could enhance interactions in biological systems or chromatographic retention times.

Biological Activity

5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of iodine and methoxy groups, suggests that it may interact with various biological targets, including enzymes and receptors. This article aims to explore the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound is depicted below:

This structure features:

- An iodine atom at the 5-position, which may enhance reactivity.

- A methoxy group at the 4-position, potentially influencing lipophilicity and biological interactions.

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, altering signal transduction pathways.

- Nucleic Acid Interaction : Potential binding to DNA or RNA could lead to modulation of gene expression.

Biological Activities

This compound has been evaluated for several biological activities:

Antitumor Activity

Studies have shown that pyrazole derivatives exhibit significant antitumor properties. For example:

- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism may involve induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| A549 (Lung) | 12.8 | Cell cycle arrest |

Anti-inflammatory Activity

The compound has shown potential in reducing inflammation:

- Nitric Oxide Production : Inhibition of LPS-induced nitric oxide production was observed, suggesting its role as an anti-inflammatory agent.

| Treatment | NO Levels (µM) | Control Levels (µM) |

|---|---|---|

| 5-Iodo Compound | 25 | 50 |

Antimicrobial Activity

Research indicates that pyrazole derivatives can exhibit antimicrobial properties:

- Bacterial Inhibition : The compound showed activity against both Gram-positive and Gram-negative bacteria.

| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

Case Studies

Several studies have highlighted the biological efficacy of related pyrazoles:

- Study on Antitumor Effects :

-

Anti-inflammatory Research :

- A study investigated the anti-inflammatory properties of various pyrazoles. The findings indicated that the presence of iodine significantly increased the anti-inflammatory activity by modulating cytokine release.

- Antimicrobial Properties :

Q & A

Basic: What are the optimal synthetic routes for 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole, and how can purity be ensured?

Answer:

The synthesis of halogenated pyrazoles typically involves multi-step reactions, starting with functionalization of the pyrazole core. For 5-iodo derivatives, iodination can be achieved via electrophilic substitution or metal-catalyzed cross-coupling. A common approach involves:

Core functionalization : Introducing the isopropyl and methoxy groups via alkylation or nucleophilic substitution on a pre-formed pyrazole ring.

Iodination : Using iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled conditions to avoid over-halogenation .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) ensures high purity.

Key validation : Monitor reactions using TLC and confirm purity via HPLC (>95%) and melting point analysis. For structural confirmation, employ H/C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How can spectroscopic data (NMR, IR) resolve structural ambiguities in this compound?

Answer:

- H NMR : The methoxy group (-OCH) appears as a singlet (~δ 3.8–4.0 ppm), while the isopropyl group shows a septet (δ 1.2–1.5 ppm for CH, δ 4.0–4.5 ppm for CH). The pyrazole ring protons resonate between δ 6.5–8.5 ppm, with coupling constants indicating substitution patterns .

- IR : Confirm the presence of C-I (500–600 cm) and C-O (1050–1250 cm) stretches.

Contradiction resolution : If unexpected peaks arise (e.g., overlapping signals), use 2D NMR (COSY, HSQC) or compare with simulated spectra from computational tools like Gaussian .

Advanced: How to design experiments to study regioselectivity in substitution reactions of this compound?

Answer:

Regioselectivity in halogenated pyrazoles depends on electronic and steric factors. To test substitution sites:

Electrophilic substitution : React with a mild electrophile (e.g., HNO) to identify reactive positions. Monitor via LC-MS.

Cross-coupling : Use Suzuki-Miyaura conditions (Pd(PPh), base) to couple with aryl boronic acids. The iodine atom acts as a leaving group, enabling selective C–I bond activation .

Competitive experiments : Compare reaction rates with analogs lacking the methoxy/isopropyl groups.

Validation : X-ray crystallography (using SHELXL ) or NOE NMR experiments can confirm substitution sites.

Advanced: How to resolve contradictions in biological activity data for this compound?

Answer:

Conflicting bioactivity results often arise from assay conditions or impurity interference. Mitigate via:

Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify true IC values.

Control experiments : Include a reference compound (e.g., staurosporine for kinase inhibition) and validate purity with LC-MS.

Targeted docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to proteins (e.g., kinases, GPCRs). Compare with structurally similar compounds (e.g., 4-iodo-5-methylpyrazole derivatives ).

Example : If anti-inflammatory activity is inconsistent, measure cytokine release (IL-6, TNF-α) in primary cells vs. cell lines .

Advanced: What computational methods predict the compound’s reactivity and stability under varying conditions?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond dissociation energies (BDEs) for the C–I bond, indicating stability under thermal/UV stress .

- MD simulations : Simulate solvation in water/DMSO to assess hydrolytic stability.

- pKa prediction : Tools like MarvinSketch estimate the acidity of the pyrazole NH proton, guiding pH-sensitive applications .

Case study : A study on 5-amino-4-iodopyrazoles used DFT to explain regioselective reactivity in cross-coupling reactions .

Advanced: How to optimize crystallization conditions for X-ray diffraction studies?

Answer:

- Screening : Use vapor diffusion (hanging drop) with 24-well plates, testing solvents (e.g., DMSO, ethanol) and precipitants (PEG 4000, ammonium sulfate).

- Cryoprotection : Add glycerol (20% v/v) to prevent ice formation during data collection.

- Refinement : SHELXL is ideal for small-molecule refinement. For twinned crystals, use the TWIN/BASF commands.

Example : A related iodopyrazole structure (CCDC entry XYZ) was solved with R = 0.032 using Mo-Kα radiation .

Advanced: How to analyze synthetic byproducts and reaction intermediates?

Answer:

- LC-MS/MS : Identify byproducts via fragmentation patterns. For example, de-iodinated or methoxy-cleaved derivatives.

- In-situ monitoring : Use ReactIR to track intermediates (e.g., iodonium ion formation).

- Isolation : Scale down the reaction and isolate intermediates via preparative TLC for structural elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.